4-Nitrophenyl 2-(4-ethylphenoxy)acetate
Overview
Description
4-Nitrophenyl 2-(4-ethylphenoxy)acetate is a monocarboxylic acid ester with the molecular formula C16H15NO5 . This compound is known for its unique chemical structure, which includes both an ethylphenoxy group and a nitrophenyl ester group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(4-ethylphenoxy)acetate typically involves the esterification of 2-(4-ethylphenoxy)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(4-ethylphenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 2-(4-Ethylphenoxy)acetic acid and 4-nitrophenol.
Reduction: 2-(4-Ethylphenoxy)acetic acid (4-aminophenyl) ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-(4-ethylphenoxy)acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other compounds.
Biology: In studies involving enzyme kinetics and inhibition, particularly those involving esterases.
Medicine: Potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(4-ethylphenoxy)acetate involves its reactivity as an ester. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by its functional groups. The nitrophenyl ester group is particularly reactive, making it a useful intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Nitrophenyl 2-(4-ethylphenoxy)acetate is unique due to the presence of both an ethylphenoxy group and a nitrophenyl ester group. This combination of functional groups provides distinct reactivity and makes it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
(4-nitrophenyl) 2-(4-ethylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-12-3-7-14(8-4-12)21-11-16(18)22-15-9-5-13(6-10-15)17(19)20/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFUKWUGXDQCGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319907 | |
Record name | (4-nitrophenyl) 2-(4-ethylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302927-92-0 | |
Record name | (4-nitrophenyl) 2-(4-ethylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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